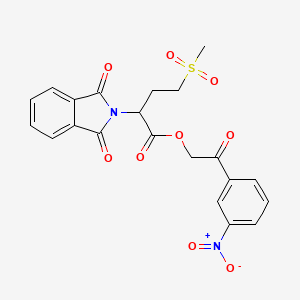![molecular formula C29H27N7O4S B10881306 2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide](/img/structure/B10881306.png)
2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including methoxyphenyl, pyrazolyl, triazolyl, and acylhydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-methoxyphenylacetic acid, which is then converted into its corresponding acyl chloride This intermediate can react with hydrazine derivatives to form the acylhydrazide
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions. The scalability of the process would also be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the acylhydrazide or triazolyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the hydrazide moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area would involve in vitro and in vivo studies to evaluate its efficacy and safety.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings might impart unique characteristics such as enhanced durability or specific interactions with other substances.
Mechanism of Action
The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE include other acylhydrazides, pyrazolyl derivatives, and triazolyl compounds. Examples might include:
- 4-methoxyphenylacetic acid hydrazide
- 3-(4-methoxyphenyl)-1H-pyrazole
- 4-phenyl-4H-1,2,4-triazole
Uniqueness
What sets N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C29H27N7O4S |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-[2-[[5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C29H27N7O4S/c1-39-22-12-8-19(9-13-22)16-26(37)32-33-27(38)18-41-29-35-34-28(36(29)21-6-4-3-5-7-21)25-17-24(30-31-25)20-10-14-23(40-2)15-11-20/h3-15,17H,16,18H2,1-2H3,(H,30,31)(H,32,37)(H,33,38) |
InChI Key |
GTUKKYRDSXVHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=NN4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B10881229.png)
![2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium](/img/structure/B10881236.png)
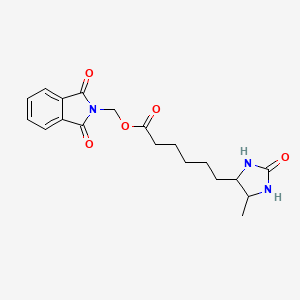
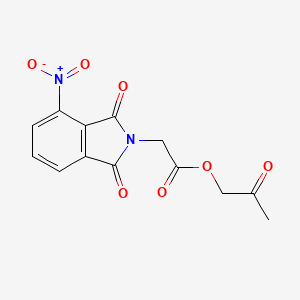
![2-{[4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10881249.png)
![3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10881251.png)
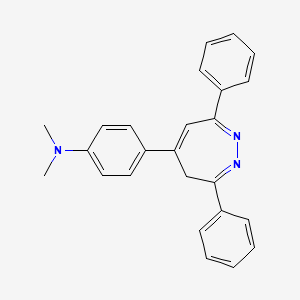
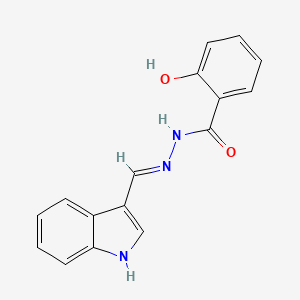
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10881270.png)
![(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)
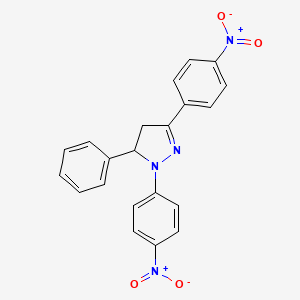
![N-(4-methylpyridin-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10881298.png)
